molecular formula C21H21N3OS B3530281 3-(4-Ethoxyphenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea

3-(4-Ethoxyphenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea

Cat. No.: B3530281
M. Wt: 363.5 g/mol
InChI Key: NFBQDHAROITTJM-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a unique structure with an ethoxyphenyl group, a pyridinylmethyl group, and a phenyl group attached to a thiourea moiety.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-2-25-20-9-7-19(8-10-20)24-21(26)23-18-5-3-16(4-6-18)15-17-11-13-22-14-12-17/h3-14H,2,15H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBQDHAROITTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea typically involves the reaction of 4-ethoxyaniline with 4-(pyridin-4-ylmethyl)benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles, such as amines or thiols, are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfenic, sulfinic, or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or optical activity.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea
  • 3-(4-Chlorophenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea
  • 3-(4-Methylphenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea

Uniqueness

3-(4-Ethoxyphenyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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